molecular formula C10H10O B13011869 5-Methyl-2-vinylbenzaldehyde

5-Methyl-2-vinylbenzaldehyde

Cat. No.: B13011869
M. Wt: 146.19 g/mol
InChI Key: NLJHZVURLXDEBU-UHFFFAOYSA-N
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Description

5-Methyl-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of benzaldehyde, featuring a methyl group at the 5-position and a vinyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-vinylbenzaldehyde can be synthesized through various methods. One common approach involves the reduction and cross-coupling of substituted benzaldehydes. For instance, a two-step, one-pot procedure can be employed, where a stable aluminum hemiaminal serves as a tetrahedral intermediate, protecting the latent aldehyde. This intermediate can then undergo cross-coupling with organometallic reagents to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-vinylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or borane (BH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Methyl-2-vinylbenzoic acid.

    Reduction: 5-Methyl-2-vinylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

5-Methyl-2-vinylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-vinylbenzaldehyde depends on its specific application. In the context of its use in organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary depending on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Vinylbenzaldehyde: Lacks the methyl group at the 5-position.

    5-Methylbenzaldehyde: Lacks the vinyl group at the 2-position.

    2-Methyl-5-vinylbenzaldehyde: A positional isomer with the methyl and vinyl groups swapped.

Uniqueness

5-Methyl-2-vinylbenzaldehyde is unique due to the presence of both the methyl and vinyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its similar compounds. This unique structure makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-ethenyl-5-methylbenzaldehyde

InChI

InChI=1S/C10H10O/c1-3-9-5-4-8(2)6-10(9)7-11/h3-7H,1H2,2H3

InChI Key

NLJHZVURLXDEBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=C)C=O

Origin of Product

United States

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